Spectroscopic data of 2,4-Dichloro-6-nitropyrrolo[2,1-f]triazine
Spectroscopic data of 2,4-Dichloro-6-nitropyrrolo[2,1-f]triazine
An In-depth Technical Guide to the Spectroscopic Characterization of 2,4-Dichloro-6-nitropyrrolo[2,1-f][1][2][3]triazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,4-Dichloro-6-nitropyrrolo[2,1-f][1][2][3]triazine, a heterocyclic compound of interest in medicinal chemistry. The pyrrolo[2,1-f][1][2][3]triazine scaffold is notably the core of the antiviral drug Remdesivir, highlighting the significance of this class of molecules.[4] This document outlines the expected spectroscopic data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy. By integrating predictive analysis based on the molecule's structure with data from analogous compounds, this guide serves as a valuable resource for the synthesis, identification, and purification of 2,4-Dichloro-6-nitropyrrolo[2,1-f][1][2][3]triazine and related derivatives. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and practical applicability in a research and development setting.
Introduction
The pyrrolo[2,1-f][1][2][3]triazine ring system is a crucial pharmacophore in modern drug discovery.[5] Its unique electronic and structural properties make it an attractive scaffold for targeting a range of biological entities, from viral polymerases to protein kinases. The specific compound, 2,4-Dichloro-6-nitropyrrolo[2,1-f][1][2][3]triazine, incorporates several key functional groups that modulate its reactivity and potential biological activity: the pyrrolo[2,1-f][1][2][3]triazine core, two reactive chlorine atoms, and a nitro group.
Accurate structural elucidation is paramount in the development of novel chemical entities. Spectroscopic techniques are the cornerstone of this process, providing a detailed fingerprint of a molecule's atomic and electronic structure. This guide provides a detailed projection of the spectroscopic data for 2,4-Dichloro-6-nitropyrrolo[2,1-f][1][2][3]triazine, offering insights into the rationale behind experimental choices and data interpretation.
Molecular Structure and Predicted Spectroscopic Features
The structure of 2,4-Dichloro-6-nitropyrrolo[2,1-f][1][2][3]triazine dictates its spectroscopic properties. The fused bicyclic system, electron-withdrawing nitro group, and halogen substituents all contribute to a unique spectral signature.
Caption: Molecular structure of 2,4-Dichloro-6-nitropyrrolo[2,1-f][1][2][3]triazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be relatively simple, with signals arising from the two protons on the pyrrole moiety. The electron-withdrawing nature of the fused triazine ring and the nitro group will deshield these protons, shifting their signals downfield.
| Predicted ¹H NMR Data | |
| Proton | Predicted Chemical Shift (δ, ppm) |
| H-7 | 7.5 - 8.0 |
| H-6 | 8.0 - 8.5 |
Rationale for Predictions: The chemical shifts are estimated based on analogous substituted pyrrole and triazine systems. The doublet multiplicity arises from the coupling between the two adjacent protons on the pyrrole ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The carbons of the triazine ring, particularly those bonded to chlorine, are expected to be significantly deshielded.
| Predicted ¹³C NMR Data | |
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 160 - 165 |
| C-4 | 155 - 160 |
| C-5a | 130 - 135 |
| C-6 | 145 - 150 |
| C-7 | 115 - 120 |
| C-8a | 125 - 130 |
Rationale for Predictions: These predictions are based on known ¹³C NMR data for dichlorotriazines and nitro-substituted aromatic compounds.[3][6] The presence of electronegative nitrogen and chlorine atoms significantly influences the chemical shifts of the triazine carbons.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.[7]
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.
Expected Molecular Ion and Isotopic Pattern
The molecular weight of 2,4-Dichloro-6-nitropyrrolo[2,1-f][1][2][3]triazine is 247.0 g/mol (for ³⁵Cl isotopes). Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion peak ([M]⁺, [M+2]⁺, [M+4]⁺) is expected with relative intensities of approximately 9:6:1.[2]
| Predicted Mass Spectrometry Data | |
| Ion | m/z (relative intensity) |
| [M]⁺ (C₇H₃³⁵Cl₂N₅O₂) | 247 (100) |
| [M+2]⁺ (C₇H₃³⁵Cl³⁷ClN₅O₂) | 249 (65) |
| [M+4]⁺ (C₇H₃³⁷Cl₂N₅O₂) | 251 (10) |
Fragmentation Pattern
The molecule is expected to fragment in a predictable manner under electron ionization (EI) or electrospray ionization (ESI). Key fragmentation pathways would likely involve the loss of Cl, NO₂, and cleavage of the triazine ring.
Caption: Predicted mass spectrometry fragmentation pathway.
Experimental Protocol for Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
LC Separation: Inject the sample into a liquid chromatography system coupled to a mass spectrometer (LC-MS) to separate it from any impurities.
-
MS Analysis: Acquire the mass spectrum using an appropriate ionization technique (e.g., ESI) in positive or negative ion mode.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Predicted IR Absorption Bands | |
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | 3100 - 3000 |
| C=N stretch (triazine ring) | 1650 - 1550 |
| N-O asymmetric stretch (NO₂) | 1550 - 1500 |
| N-O symmetric stretch (NO₂) | 1360 - 1300 |
| C-N stretch | 1300 - 1200 |
| C-Cl stretch | 800 - 600 |
Rationale for Predictions: These predictions are based on characteristic IR absorption frequencies for aromatic nitro compounds, chloro-substituted aromatics, and heterocyclic rings.[8][9]
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.
-
Data Acquisition: Record the FT-IR spectrum using a spectrometer, typically in the range of 4000-400 cm⁻¹.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
The extended π-conjugated system of the pyrrolo[2,1-f][1][2][3]triazine core is expected to result in strong UV absorption. The presence of the nitro group, a strong chromophore, will likely cause a bathochromic (red) shift of the absorption maximum.
Predicted UV-Vis Absorption:
-
λ_max: 280 - 350 nm
Rationale for Prediction: The predicted absorption range is based on the UV-Vis spectra of similar conjugated heterocyclic systems.[10] The exact λ_max will depend on the solvent used.
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette.
-
Data Acquisition: Record the UV-Vis spectrum over a range of wavelengths, typically from 200 to 800 nm.
Data Synthesis and Structural Confirmation
The definitive confirmation of the structure of 2,4-Dichloro-6-nitropyrrolo[2,1-f][1][2][3]triazine requires the integration of data from all the aforementioned spectroscopic techniques.
Caption: Workflow for the structural elucidation of 2,4-Dichloro-6-nitropyrrolo[2,1-f][1][2][3]triazine.
Conclusion
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